C20H28FN3O4S2

Description

Significance of Novel Chemical Entities in Modern Drug Discovery Paradigms

The discovery and development of novel chemical entities (NCEs) are fundamental to advancing therapeutic options for a wide range of diseases. tandfonline.comtandfonline.com NCEs are compounds that have not been previously characterized and offer the potential for new mechanisms of action, improved efficacy, and better safety profiles compared to existing drugs. tandfonline.com The process of bringing an NCE to market is a lengthy and complex endeavor, involving preclinical research and multiple phases of clinical trials to establish safety and efficacy. tandfonline.com The exploration of new chemical structures is crucial for addressing unmet medical needs and overcoming challenges such as drug resistance. tandfonline.com

Innovations in drug discovery, such as high-throughput screening and computational chemistry, have accelerated the identification of promising NCEs. ekb.eg These technologies allow researchers to screen vast libraries of compounds and predict their biological activity, streamlining the initial phases of drug development. ekb.eg

Contextualization of Sulfonamide-Based Structures in Chemical Biology

The molecular formula C20H28FN3O4S2 suggests the presence of a sulfonamide functional group (SO2N), a cornerstone in medicinal chemistry. scispace.comwikipedia.org Sulfonamides are found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties. ekb.egfrontiersrj.com The versatility of the sulfonamide group allows it to interact with various biological targets. tandfonline.comscispace.com

Historically, sulfonamides were among the first effective antibacterial drugs. openaccesspub.org Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. tandfonline.comopenaccesspub.org In more recent applications, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and protease inhibitors. ekb.egopenaccesspub.org The ability to modify the substituents on the sulfonamide core allows for the fine-tuning of a compound's pharmacological properties. tandfonline.com

Research Rationale and Scope for Comprehensive Analysis of a Hypothetical this compound

Given the lack of specific data for this compound, a research rationale for a compound with this formula would be speculative but grounded in the principles of medicinal chemistry. The presence of a sulfonamide group, a fluorine atom, and other functional groups suggested by the formula would guide its initial investigation.

Hypothetical Research Rationale:

A hypothetical research program for this compound would likely focus on its potential as a novel therapeutic agent, leveraging the known activities of sulfonamide-containing compounds. The inclusion of a fluorine atom could enhance metabolic stability and binding affinity to target proteins.

Scope of Analysis would include:

Chemical Synthesis and Characterization: Development of a synthetic route to produce the compound and confirmation of its structure using techniques like NMR and mass spectrometry.

In Vitro Biological Screening: Testing the compound against a panel of biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify its primary mechanism of action. nih.govmdpi.comnih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications affect its biological activity. openaccesspub.org

Preclinical Development: If promising activity is identified, further studies would be conducted to evaluate its pharmacokinetic and toxicological properties in animal models.

Interactive Data Table: Potential Research Areas for a Novel Sulfonamide

| Research Area | Potential Targets | Therapeutic Indication |

| Oncology | Carbonic Anhydrase IX, Kinases, Topoisomerase | Various Cancers |

| Infectious Diseases | Dihydropteroate Synthase | Bacterial Infections |

| Inflammation | Cyclooxygenase-2 (COX-2) | Arthritis, Pain |

| Virology | Viral Proteases | Viral Infections |

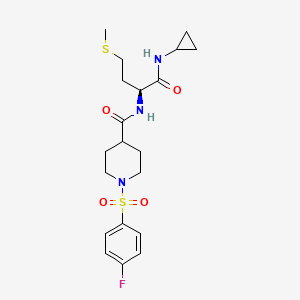

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28FN3O4S2 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

N-[(2S)-1-(cyclopropylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C20H28FN3O4S2/c1-29-13-10-18(20(26)22-16-4-5-16)23-19(25)14-8-11-24(12-9-14)30(27,28)17-6-2-15(21)3-7-17/h2-3,6-7,14,16,18H,4-5,8-13H2,1H3,(H,22,26)(H,23,25)/t18-/m0/s1 |

InChI Key |

BTSSXYNPMYKFDP-SFHVURJKSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CSCCC(C(=O)NC1CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C20h28fn3o4s2

Established Synthetic Pathways for C20H28FN3O4S2 and Related Analogues

The foundational synthesis of Blonanserin involves a multi-step process. One of the earliest and most referenced methods starts with the condensation of Cyclooctanone (I) and 4-fluorobenzoylacetonitrile (B105857) (II). lookchem.com This reaction is heated with polyphosphoric acid to yield 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one (III). lookchem.com

Subsequent treatment of compound (III) with a chlorinating agent like phosphoryl chloride (POCl3) in a refluxing step converts it into the 2-chloro derivative, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (IV). lookchem.comgoogle.com The final step involves the reaction of this chloro-intermediate (IV) with 1-ethylpiperazine (B41427) (V). lookchem.com Initially, this was performed as a high-temperature fusion reaction at 170 °C without a catalyst or solvent, which resulted in a 47% yield of Blonanserin. lookchem.comgoogle.com

The synthesis of hydroxylated metabolites of Blonanserin, such as the 7-hydroxy and 8-hydroxy derivatives, also begins with 4-fluorobenzoylacetonitrile. nih.gov The synthesis of the 7-hydroxylated metabolite is a four-step process, while the 8-hydroxylated version requires a more extensive nine-step synthesis. nih.gov

Development of Novel Synthetic Approaches for this compound Scaffold Construction

The initial high-temperature, solvent-free synthesis of Blonanserin posed challenges for industrial-scale production, including difficulties in stirring and purification. google.com This led to the development of improved methods. One such novel approach involves carrying out the final coupling step between the 2-chloro intermediate (IV) and N-ethylpiperazine in an aprotic polar solvent. google.com This method, conducted under the influence of a basic catalyst and an activating reagent at milder conditions, offers better yield and controllability. google.com

Another innovative approach utilizes a perfluoroalkyl sulfonating agent to produce high-purity Blonanserin in high yield under mild reaction conditions. google.com This process involves reacting 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine (B92270) to form the trifluoromethanesulfonate (B1224126) intermediate. google.com This intermediate is then reacted with N-ethylpiperazine to yield Blonanserin. google.com

A particularly advanced method for creating Blonanserin analogs involves a late-stage C-H oxidation. pnas.org Using a manganese catalyst (Mn(CF3-PDP)1), a late-stage Blonanserin intermediate can be oxidized on a multi-gram scale, primarily at the C7 and C8 positions of the cyclooctyl ring. pnas.orgresearchgate.net This oxidation produces ketone intermediates which can then be reduced to alcohols. pnas.orgresearchgate.net These alcohol derivatives serve as precursors for synthesizing hydroxylated metabolites and other analogs through subsequent reactions like SNAr cross-coupling. researchgate.net This method significantly reduces the number of steps required compared to de novo syntheses. pnas.org

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Exploration

The rational design of Blonanserin derivatives has been crucial for exploring its structure-activity relationship (SAR), particularly concerning its interaction with dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT2A) receptors. wikipedia.orgnih.gov The unique eight-membered ring of Blonanserin is a key feature, and modifications to this structure have been a focus of research. wikipedia.org

The late-stage C-H oxidation strategy has been instrumental in creating a library of analogs. researchgate.net Following the oxidation of the cyclooctyl ring to form ketones, these can be reduced to alcohols (compounds 61 and 62). pnas.orgresearchgate.net These alcohols can then be diversified. For example, deoxyfluorination using reagents like AlkylFluor can produce fluorinated analogs (compounds 65 and 66). researchgate.net Additionally, oxidative methylation can yield methylated analogs (compounds 67 and 68). researchgate.net These derivatives have been synthesized to study how such modifications affect metabolic stability and receptor binding affinities. researchgate.net

The synthesis of major hydroxylated metabolites, specifically at the 7 and 8 positions, was undertaken to understand their pharmacological properties. nih.gov These metabolites are formed in the human body via CYP3A4 metabolism. nih.gov Synthetic routes to obtain these compounds have been established, allowing for in-vitro studies of their activity. nih.gov

| Derivative Type | Modification Strategy | Resulting Compounds | Purpose |

| Hydroxylated Metabolites | Late-stage C-H oxidation followed by reduction and SNAr coupling | (±)-7-hydroxyl Blonanserin (63), (±)-8-hydroxyl Blonanserin (64) | Study of metabolite activity nih.govresearchgate.net |

| Fluorinated Analogs | Deoxyfluorination of alcohol intermediates | Fluorinated analogs (65, 66) | Structure-Activity Relationship (SAR) exploration researchgate.net |

| Methylated Analogs | Oxidative methylation of alcohol intermediates | Methylated analogs (67, 68) | Structure-Activity Relationship (SAR) exploration researchgate.net |

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

While Blonanserin itself is not chiral, some of its derivatives and metabolites are. The introduction of a hydroxyl group on the cyclooctyl ring, for instance, creates a chiral center. wikipedia.org Research has shown that the (R)-stereoisomer of hydroxylated Blonanserin exhibits increased affinity for its target receptors. wikipedia.org

The synthesis of these chiral metabolites has been documented, including their optical resolution to separate the enantiomers. nih.gov Chiral separation techniques are essential for evaluating the pharmacological properties of each stereoisomer independently. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for resolving enantiomers of pharmaceutical compounds and could be applied to Blonanserin derivatives. researchgate.netresearchgate.netsemanticscholar.org For example, a Pirkle type 1A chiral phase column has been used for the resolution of enantiomers of other drugs. researchgate.net The development of stereoselective analytical methods is crucial for pharmacokinetic studies of chiral metabolites. researchgate.netx-mol.net

The stereoselective synthesis of specific enantiomers is a more direct approach than chiral resolution. While specific stereoselective syntheses for Blonanserin's chiral metabolites are not extensively detailed in the provided context, the principles of asymmetric synthesis would be applicable to control the stereochemistry during the introduction of functional groups on the cyclooctyl ring.

Advanced Structural Characterization and Spectroscopic Analysis of C20h28fn3o4s2

Nuclear Magnetic Resonance (NMR) Spectroscopy for C20H28FN3O4S2 Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For Fluorosulfonamide X, a combination of ¹H, ¹³C, ¹⁹F, and ³³S NMR experiments would be employed to piece together its molecular framework.

¹H NMR would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The integration of the signals would correspond to the number of protons in each environment, summing to 28. The chemical shifts (δ) would indicate the electronic environment of the protons, with downfield shifts suggesting proximity to electronegative atoms like oxygen, nitrogen, or the fluorine-bearing group.

¹³C NMR spectroscopy would identify the 20 carbon atoms in the molecule, distinguishing between aliphatic and potential aromatic or heteroaromatic carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.

Given the presence of fluorine and sulfur, ¹⁹F and ³³S NMR would provide direct information about the environment of these heteroatoms, which is crucial for confirming the structure around the sulfonamide and fluoro-substituted moieties.

Table 1: Hypothetical ¹H NMR Data for Fluorosulfonamide X

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 7.85 | d | 2H | Aromatic protons ortho to sulfonyl group |

| 7.30 | d | 2H | Aromatic protons meta to sulfonyl group |

| 4.15 | t | 2H | -CH₂- adjacent to oxygen |

| 3.40 | q | 1H | -CH- adjacent to fluorine |

| 2.95 | m | 2H | -CH₂- adjacent to nitrogen |

| 1.25 | d | 6H | Isopropyl -CH₃ groups |

| 0.90 | t | 3H | Terminal -CH₃ group |

Note: This is a simplified, illustrative table. A full spectrum would contain more signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of Fluorosulfonamide X. The experimentally determined exact mass should align with the theoretical mass calculated for this compound.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would then be performed by selecting the parent ion and inducing fragmentation. The resulting fragment ions provide critical information about the connectivity of the molecule, revealing the loss of specific functional groups.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for Fluorosulfonamide X

| Ion | Theoretical m/z | Observed m/z | Assignment |

| [M+H]⁺ | 474.1551 | 474.1553 | Protonated molecular ion |

| [M+Na]⁺ | 496.1370 | 496.1372 | Sodiated molecular ion |

| Fragment 1 | 332.0982 | 332.0981 | Loss of a sulfonamide-related fragment |

| Fragment 2 | 155.0315 | 155.0314 | Fragment corresponding to a substituted aromatic ring |

Infrared and Ultraviolet-Visible Spectroscopy Applications for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For Fluorosulfonamide X, characteristic absorption bands would confirm the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within the molecule. The presence of aromatic rings or other chromophores would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

Table 3: Predicted Infrared (IR) Absorption Bands for Fluorosulfonamide X

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Medium | N-H stretch (amine or amide) |

| 3050 | Medium | Aromatic C-H stretch |

| 2960 | Strong | Aliphatic C-H stretch |

| 1600 | Medium | Aromatic C=C stretch |

| 1340 & 1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |

| 1250 | Strong | C-O stretch |

| 1100 | Strong | C-F stretch |

X-ray Crystallography for Three-Dimensional Structure Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of Fluorosulfonamide X, including bond lengths, bond angles, and stereochemistry.

The process involves growing a high-quality single crystal of the compound and diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be determined. This would confirm the connectivity established by NMR and MS and reveal the molecule's conformation in the solid state.

Table 4: Hypothetical Crystallographic Data for Fluorosulfonamide X

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 8.95 |

| β (°) | 98.5 |

| Volume (ų) | 1418.2 |

| Z | 4 |

| R-factor | 0.045 |

Drug Target Identification and Validation Research for C20h28fn3o4s2

Methodological Framework for Target Identification in Drug Discovery

The journey of a drug from a chemical compound to a therapeutic reality begins with the identification and validation of its biological target. technologynetworks.com A drug target is a specific biomolecule, such as a protein or gene, that a drug interacts with to produce a physiological effect. technologynetworks.comnih.gov The ideal drug target is not only pivotal in the disease process but also "druggable," meaning it possesses a binding site that can be modulated by a small molecule like C20H28FN3O4S2.

The process is multi-faceted, starting with target identification and moving through to validation. Target identification aims to find the molecular binding partners of the compound. Target validation confirms that modulating this target will have the desired therapeutic effect on the disease. technologynetworks.com This rigorous process helps to mitigate the high failure rates in later stages of clinical trials by ensuring a strong biological rationale for the drug's mechanism from the outset.

Modern drug discovery employs a variety of strategies for target identification, which can be broadly categorized into direct and indirect methods. drughunter.com Direct methods, such as biochemical assays, identify the physical interaction between the compound and its target. Indirect methods, including genetic and computational approaches, infer the target by observing the physiological or cellular effects of the compound. drughunter.comnih.gov

Table 1: Comparison of Major Target Identification Strategies

| Strategy Category | Specific Method | Principle | Advantages | Limitations |

|---|---|---|---|---|

| Direct Biochemical | Affinity Proteomics | Uses a modified version of the compound to 'pull down' binding proteins from cell lysates for identification. | Directly identifies binding partners; provides physical evidence of interaction. | Requires chemical modification of the compound, which may alter its binding properties. |

| Direct Biophysical | Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins across the proteome upon compound binding. | Label-free; applicable in live cells and tissues, providing physiological relevance. | Technically complex; may not detect targets that do not confer thermal stability upon binding. |

| Indirect Genetic | CRISPR-Cas9 Screens | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, implying the gene product is in the target pathway. | Unbiased, genome-wide approach; powerful for elucidating pathways and mechanisms of action. | Identifies functional interactions, not necessarily direct binding; can be complex to deconvolute direct vs. indirect effects. |

| Computational | Reverse Docking | Docks the compound's 3D structure against a library of protein structures to predict binding affinity. | Fast and cost-effective; can screen vast numbers of potential targets. | Predictions require experimental validation; accuracy is dependent on the quality of protein structures and scoring functions. |

Omics-Based Approaches to Identify Molecular Targets of this compound

"Omics" technologies provide a global view of molecules in a biological system, offering powerful, data-rich approaches for hypothesis-free target identification. nih.govazolifesciences.comnih.gov These methods analyze the entire complement of proteins (proteomics) or the functional consequences of gene perturbations (functional genomics) to uncover the targets of a compound like this compound.

Proteomics-Based Target Profiling (e.g., Affinity Proteomics)

Proteomics-based methods aim to directly identify the protein or proteins that physically interact with this compound. researchgate.netnih.gov Chemical proteomics is a powerful sub-discipline that uses small-molecule probes to investigate drug-protein interactions within a complex cellular environment. researchgate.netnih.gov

One of the most common techniques is affinity-based chemoproteomics . drughunter.com In this approach, the this compound molecule would be chemically modified to include a reporter tag (like biotin) and a reactive group. This modified probe is then incubated with cell or tissue lysates. The probe binds to its target protein(s), and the entire complex is then "pulled down" or isolated from the lysate using the reporter tag. The captured proteins are subsequently identified using mass spectrometry. researchgate.net

Another advanced, label-free method is Thermal Proteome Profiling (TPP) . technologynetworks.combrieflands.com This technique is based on the principle that when a drug binds to its target protein, it typically increases the protein's thermal stability. In a TPP experiment, cells treated with this compound are heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified across the entire proteome using mass spectrometry. Target proteins are identified as those that remain soluble at higher temperatures in the presence of the compound compared to untreated controls. brieflands.com

Functional Genomics Screens (e.g., CRISPR-Cas9 Perturbations) to Elucidate this compound Targets

Functional genomics provides an alternative, indirect approach to target identification by linking a compound's activity to specific genes. nih.gov The most powerful tool in this domain is CRISPR-Cas9 technology, which allows for precise and systematic gene editing on a genome-wide scale. nih.govnih.govnih.gov

To identify the targets of this compound, a CRISPR-Cas9 knockout screen can be performed. revvity.com A large population of cells is engineered so that each cell has a single gene knocked out. This entire library of mutant cells is then exposed to this compound at a concentration that is toxic to normal cells. Cells that survive the treatment must have a knockout in a gene that is essential for the compound's activity. For example, if knocking out a specific protein kinase gene results in resistance to the compound, it strongly implies that this kinase is either the direct target of this compound or a critical component of its mechanism of action pathway. nih.govox.ac.uk Sequencing the guide RNAs present in the surviving cell population reveals the genes whose loss confers resistance.

Computational Target Prediction for this compound

Computational, or in silico, methods leverage computer algorithms and biological databases to predict the targets of a small molecule, offering a rapid and cost-effective starting point for experimental validation. nih.govscienceopen.com

Reverse Docking and Inverse Virtual Screening Techniques

Target-based computational methods rely on the three-dimensional structures of proteins. nih.govReverse docking , also known as inverse virtual screening, flips the traditional virtual screening paradigm. biophysics-reports.orgunibo.it Instead of screening a library of compounds against a single protein target, reverse docking screens a single ligand (this compound) against a large library of 3D protein structures. biophysics-reports.orgupv.es

The process involves computationally placing the this compound molecule into the binding pocket of each protein in the database and calculating a "docking score," which estimates the binding affinity. d-nb.info Proteins that receive a high docking score are predicted as potential targets. These predictions can then be prioritized for experimental testing. The success of this method hinges on the accuracy of the scoring functions and the quality of the available protein structures. biophysics-reports.orgbiorxiv.org

Ligand-Based Cheminformatics for Target Inference

Ligand-based methods work without knowledge of the target's 3D structure. researchgate.netfrontiersin.org They are founded on the principle of chemical similarity: structurally similar molecules tend to have similar biological activities and bind to similar targets. nih.gov

To apply this to this compound, its chemical structure would be used as a query to search large databases of compounds with known biological targets (e.g., ChEMBL). mdpi.com Algorithms would identify known drugs or bioactive molecules that have the highest structural similarity to this compound. The known targets of these similar molecules are then proposed as candidate targets for this compound. This approach is powerful for inferring targets but is limited by the information available for structurally related compounds. core.ac.uk

Experimental Strategies for Validation of this compound-Interacting Targets

The validation of a drug's biological target is a critical phase in therapeutic development, confirming that the molecular interaction translates into the desired physiological effect. For the compound this compound, known as Brinzolamide, rigorous experimental strategies have been employed to validate its interaction with its primary targets, the carbonic anhydrase (CA) enzymes. sygnaturediscovery.com Inhibition of specific CA isozymes, particularly carbonic anhydrase II (CA-II), in the ciliary processes of the eye is the mechanism responsible for its therapeutic effect in reducing intraocular pressure (IOP). fda.govnih.gov A variety of biochemical, biophysical, and cellular assays have been instrumental in validating this target engagement.

Biochemical and Biophysical Validation

Biochemical assays are fundamental in quantifying the direct interaction between Brinzolamide and its target enzymes. These assays have demonstrated that Brinzolamide is a potent and selective inhibitor of CA-II. nih.govmedchemexpress.com High-affinity binding is a key characteristic, confirming a strong and specific interaction at the molecular level. nih.gov

Key findings from these studies include:

High-Affinity Binding: Brinzolamide exhibits a high affinity for CA-II, which is crucial for its efficacy at therapeutic concentrations. nih.gov

Selective Inhibition: While it inhibits several CA isozymes, it shows marked selectivity for CA-II, the isozyme most involved in aqueous humor secretion. nih.gov An IC50 value, which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, has been reported as 3.19 nM for CA-II. selleckchem.com

The table below summarizes the inhibitory activity of Brinzolamide against various human (h) carbonic anhydrase isozymes, illustrating its potency and selectivity.

Table 1: Inhibitory Potency (Ki) of Brinzolamide against Human Carbonic Anhydrase Isozymes

| Isozyme | Ki (nM) |

|---|---|

| hCA I | 31 |

| hCA II | 3 |

| hCA IV | 57 |

| hCA VA | 2,500 |

| hCA VB | 18,300 |

| hCA VI | 3,800 |

| hCA VII | 2 |

| hCA IX | 25 |

| hCA XII | 5 |

| hCA XIII | 1 |

This table presents the inhibition constants (Ki) of Brinzolamide for various human carbonic anhydrase (hCA) isozymes. A lower Ki value indicates stronger inhibition. The data demonstrates Brinzolamide's high potency against several isozymes, particularly hCA II, VII, and XIII.

Furthermore, biophysical techniques such as X-ray crystallography have provided structural validation of the drug-target interaction. drugbank.comnih.gov These studies reveal the precise binding mode of Brinzolamide within the active site of carbonic anhydrase II. drugbank.com The sulfonamide group of the inhibitor coordinates directly with the zinc ion in the enzyme's active site, which is a primary binding interaction. drugbank.com The structural data also elucidates how secondary interactions between the inhibitor's "tail" moiety and hydrophobic patches within the active site contribute to the high-affinity binding and isoform specificity. drugbank.comnih.gov

Cellular and In Vivo Validation

To bridge the gap between biochemical activity and physiological response, cellular and in vivo validation strategies are essential. Cellular assays confirm that Brinzolamide can engage its target within a complex cellular environment. frontiersin.org Studies using red blood cells (RBCs), which have high concentrations of CA-II, have shown that Brinzolamide effectively penetrates the cells and inhibits the enzyme. fda.gov Saturation of RBC carbonic anhydrase II was observed within four weeks in human subjects, confirming systemic target engagement even after topical ocular administration. fda.gov

In vivo studies in animal models are the definitive step in preclinical target validation, linking target engagement to a therapeutic outcome. nih.gov In various animal models, including rabbits and monkeys, topical administration of Brinzolamide led to a significant reduction in intraocular pressure. selleckchem.com This effect is a direct consequence of inhibiting carbonic anhydrase in the ciliary body, which reduces the secretion of aqueous humor. fda.govnih.gov These preclinical findings validate that the inhibition of CA-II by Brinzolamide is the primary mechanism for its IOP-lowering effect. nih.gov

Elucidation of the Molecular Mechanism of Action of C20h28fn3o4s2

Biochemical Characterization of Daridorexant-Target Interactions

Daridorexant functions as a selective, competitive, and orthosteric antagonist of both orexin (B13118510) receptor 1 (OX1R) and orexin receptor 2 (OX2R). nih.govresearchgate.net It binds directly to the receptors, thereby preventing the endogenous orexin neuropeptides from activating them. This specific binding inhibits the wake-promoting signals that are typically initiated by the orexin system. nih.gov The compound demonstrates approximately equipotent affinity for both receptor subtypes. nih.govwikipedia.org In vitro studies have shown no significant activity at over 130 other central and peripheral pharmacological targets, highlighting its selectivity. nih.gov

The binding affinities (Ki) and functional antagonist potencies (Kb) of daridorexant have been quantified across different species, demonstrating its consistent high potency.

| Receptor | Species | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| OX1R | Human | Affinity (Ki) | 0.47 | wikipedia.org |

| OX2R | Human | Affinity (Ki) | 0.93 | wikipedia.org |

| OX1R | Human | Antagonist Constant (Kb) | 0.5 | nih.gov |

| OX2R | Human | Antagonist Constant (Kb) | 0.8 | nih.gov |

| OX1R | Rat | Antagonist Constant (Kb) | 1.1 | nih.gov |

| OX2R | Rat | Antagonist Constant (Kb) | 1.7 | nih.gov |

| OX1R | Dog | Antagonist Constant (Kb) | 0.3 | nih.gov |

| OX2R | Dog | Antagonist Constant (Kb) | 0.7 | nih.gov |

Cellular Pathway Analysis and Downstream Signaling Modulation by Daridorexant

The orexin system promotes wakefulness by stimulating various downstream neuronal pathways. idorsia.com Orexin neuropeptides, released from the lateral hypothalamus, activate orexin-responsive neurons in several key brain regions. nih.gov This activation leads to the release of wake-promoting neurotransmitters, including dopamine (B1211576), serotonin (B10506), histamine, acetylcholine, and norepinephrine. idorsia.com

Daridorexant's antagonism of OX1R and OX2R interrupts this cascade. By blocking the initial binding of orexins, it prevents the activation of G-protein-coupled receptor pathways. mdpi.com Specifically, OX1R is primarily linked to the modulation of Na+/Ca2+ exchange, while OX2R can enhance NMDA receptor transcription. mdpi.com By inhibiting both, daridorexant effectively reduces the activity of these downstream wake-promoting neurotransmitter systems. idorsia.comnih.gov This targeted modulation allows sleep to occur by turning down the overactive wakefulness characteristic of insomnia, as opposed to inducing sleep through widespread central nervous system sedation like GABA-A receptor modulators. idorsia.comnih.gov

Enzymatic Activity Modulation and Inhibition Kinetics of Daridorexant

The primary interaction of daridorexant with enzymes relates to its metabolism rather than its therapeutic mechanism of action. The biotransformation of daridorexant is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov

Extensive research has identified CYP3A4 as the major enzyme responsible for daridorexant's metabolism, accounting for approximately 89% of its metabolic turnover. nih.govresearchgate.net Other CYP enzymes contribute to a much lesser extent. nih.gov The metabolic processes include hydroxylation at the methyl group of the benzimidazole (B57391) moiety and O‐demethylation of the anisole (B1667542) group. researchgate.net A notable metabolic pathway involves the hydroxylation of the pyrrolidine (B122466) ring, which leads to a cyclic hemiaminal that subsequently rearranges into a 4-hydroxy piperidinol derivative. researchgate.net The resulting metabolites are largely inactive. mdpi.com

This extensive metabolism by CYP3A4 means that the pharmacokinetics of daridorexant can be influenced by co-administered drugs that are strong inhibitors or inducers of this enzyme.

| Parameter | Description | Reference |

|---|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | nih.govresearchgate.netnih.gov |

| Contribution of CYP3A4 | ~89% of metabolic turnover | nih.govresearchgate.net |

| Major Metabolic Pathways | Hydroxylation, O-demethylation, Pyrrolidine ring rearrangement | researchgate.net |

| Metabolite Activity | Metabolites are considered non-active | mdpi.com |

Receptor Binding and Functional Assays for Daridorexant

The functional consequences of daridorexant's binding to orexin receptors have been confirmed through various in vitro assays. Intracellular Ca2+ release assays are commonly used to determine the antagonist properties of compounds targeting G-protein-coupled receptors like OX1R and OX2R. nih.govresearchgate.net In these assays, daridorexant acts as a competitive antagonist, inhibiting the calcium mobilization typically induced by orexin agonists. nih.gov

These functional assays confirm that daridorexant is a potent and equipotent antagonist at both human orexin receptors. nih.govmdpi.com The data from these assays are crucial for understanding its pharmacological profile and for translating the biochemical binding affinity into a functional cellular response.

| Assay Type | Target Receptor | Species | Result | Reference |

| Intracellular Ca2+ Release | OX1R, OX2R | Human, Rat, Dog | Competitive, orthosteric antagonism | nih.gov |

| Radioligand Binding | OX1R | Human | Ki = 0.47 nM | wikipedia.org |

| Radioligand Binding | OX2R | Human | Ki = 0.93 nM | wikipedia.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C20h28fn3o4s2 Analogues

Principles and Methodologies of SAR and QSAR Analysis in Chemical Biology

Structure-Activity Relationship (SAR) analysis is a qualitative approach that correlates the presence or absence of specific structural features in a molecule with its biological activity. uclouvain.beug.edu.ge The fundamental principle of SAR is that the biological activity of a compound is a function of its chemical structure. collaborativedrug.com By systematically modifying the structure of a lead compound, such as one with the core structure of C20H28FN3O4S2, and observing the resulting changes in biological activity, researchers can identify key functional groups and structural motifs, known as pharmacophores, that are essential for its biological action. slideshare.netdrugdesign.org

The SAR workflow typically involves:

Identification of a lead compound: A molecule, like our hypothetical this compound, that demonstrates a desired biological effect.

Systematic structural modifications: This includes altering functional groups, changing the size and shape of the carbon skeleton, and modifying stereochemistry. slideshare.net

Biological testing: Each new analogue is tested for its biological activity using relevant assays. oncodesign-services.com

Analysis of results: The relationship between structural changes and activity is analyzed to build a qualitative understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by establishing a mathematical relationship between the chemical structure and biological activity. uclouvain.bemedcraveonline.com QSAR models aim to predict the activity of novel compounds based on their structural properties, thereby reducing the need for extensive synthesis and testing. medcraveonline.com The basic premise of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their physicochemical properties. slideshare.net

The general methodology for a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen. For this compound, this would involve synthesizing a library of its analogues.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. conicet.gov.ar

Model Development: A mathematical model is created to correlate the descriptors with the biological activity. This often involves statistical methods like regression analysis. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. medcraveonline.com

Computational Approaches for QSAR Model Development for this compound Derivatives

The development of robust QSAR models heavily relies on computational techniques to handle the complexity and volume of data. For a series of this compound derivatives, various computational approaches can be employed.

Regression analysis is a fundamental statistical method used in QSAR to model the relationship between molecular descriptors (independent variables) and biological activity (dependent variable). uclouvain.be

Multiple Linear Regression (MLR): MLR is one of the simplest and most common regression techniques. ljmu.ac.uk It assumes a linear relationship between the descriptors and the activity. A hypothetical MLR equation for this compound analogues might look like: log(1/C) = a(logP) + b(σ) + c(Es) + d Where log(1/C) is the biological activity, logP represents hydrophobicity, σ is the electronic parameter, and Es is the steric parameter. The coefficients a, b, and c indicate the contribution of each property to the activity. A significant drawback of MLR is its sensitivity to correlated descriptors and its assumption of linearity. uclouvain.beljmu.ac.uk

Partial Least Squares (PLS): PLS is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. mdpi.com PLS reduces the descriptor variables to a smaller set of orthogonal latent variables (principal components) that capture the most significant information. mdpi.com This method is often preferred over MLR for complex QSAR studies. uclouvain.be

A hypothetical data table for a regression-based QSAR study of this compound analogues is presented below.

| Analogue | R1 Group | logP | σ | Es | Biological Activity (log(1/C)) |

| 1 | -H | 2.5 | 0.00 | 1.24 | 4.5 |

| 2 | -CH3 | 3.0 | -0.17 | 0.00 | 4.8 |

| 3 | -Cl | 3.2 | 0.23 | 0.27 | 5.1 |

| 4 | -OCH3 | 2.4 | -0.27 | 0.69 | 4.3 |

| 5 | -NO2 | 2.3 | 0.78 | -0.51 | 5.5 |

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR modeling by enabling the analysis of complex, non-linear relationships between structure and activity. researchgate.netmdpi.com

Machine Learning Algorithms: Various ML algorithms can be applied to develop predictive SAR and QSAR models for this compound analogues. These include:

Support Vector Machines (SVM): SVMs are powerful for both classification (active vs. inactive) and regression tasks. mdpi.com

Random Forests (RF): RF is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

k-Nearest Neighbors (k-NN): This is a simple algorithm that classifies a new compound based on the properties of its "k" nearest neighbors in the descriptor space. acs.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. researchgate.net They are capable of learning complex patterns in data and are particularly well-suited for modeling non-linear SARs. researchgate.net An ANN consists of interconnected nodes (neurons) organized in layers. The network is "trained" on a dataset of known compounds and their activities, allowing it to predict the activity of new, untested molecules. ug.edu.ge

The table below illustrates the comparative performance of different ML models in a hypothetical QSAR study.

| Model | Training Set Accuracy | Test Set Accuracy | Matthews Correlation Coefficient (MCC) |

| Random Forest | 0.95 | 0.88 | 0.85 |

| Support Vector Machine | 0.92 | 0.86 | 0.82 |

| Artificial Neural Network | 0.97 | 0.90 | 0.89 |

Pharmacophore Modeling and Molecular Docking Studies in this compound Research

Pharmacophore modeling and molecular docking are structure-based drug design techniques that provide three-dimensional insights into drug-receptor interactions. slideshare.netekb.eg

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.netnih.gov For this compound analogues, a pharmacophore model could be generated based on a set of active compounds. This model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings necessary for activity. slideshare.net This model can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired features. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. slideshare.netnih.gov If the 3D structure of the biological target of this compound is known, molecular docking can be used to:

Predict the binding mode and affinity of different analogues.

Explain the observed SAR at a molecular level.

Guide the design of new analogues with improved binding interactions. frontiersin.org

The results of a docking study are often presented in a table that includes the docking score, which is an estimate of the binding affinity.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr234, Phe345, Arg120 |

| 2 | -9.2 | Tyr234, Phe345, Arg120, Leu300 |

| 3 | -9.8 | Tyr234, Phe345, Arg120, Asp121 |

| 4 | -8.1 | Tyr234, Phe345 |

| 5 | -10.5 | Tyr234, Phe345, Arg120, Asp121, Ser235 |

Design and Synthesis of Optimized this compound Analogues Based on SAR Insights

The ultimate goal of SAR and QSAR studies is to guide the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org The insights gained from the aforementioned studies would be instrumental in optimizing the this compound scaffold.

For example, if SAR studies reveal that a bulky, electron-withdrawing group at a specific position enhances activity, chemists can synthesize a series of analogues with different substituents that fit this profile. nih.gov If QSAR models predict that a certain range of hydrophobicity is optimal, analogues can be designed to fall within that range. plos.org

The synthesis of these optimized analogues can be a complex process, often requiring multi-step reaction sequences. acs.org The choice of synthetic route will depend on the specific structural modifications desired. For instance, modifications to an aromatic ring might involve electrophilic aromatic substitution reactions, while changes to a side chain could be achieved through standard functional group interconversions. nih.gov

The design and synthesis of optimized analogues is an iterative process. mdpi.com Newly synthesized compounds are biologically tested, and the results are used to refine the SAR and QSAR models, leading to the design of the next generation of even more potent and effective compounds.

Preclinical Investigative Models for C20h28fn3o4s2 Research

In Vitro Model Systems for Biological Activity Assessment of C20H28FN3O4S2

In vitro models are crucial for the initial assessment of the biological activity of therapeutic candidates like Vilobelimab. These systems allow for controlled experiments that can elucidate specific cellular and molecular mechanisms.

Cell-Based Assays and Primary Cell Culture Models

Cell-based assays are indispensable tools in drug discovery, offering a means to evaluate a compound's effect in a biological context. criver.com These assays can range from simple, single-cell-type cultures to more complex co-culture systems. criver.com For a compound like Vilobelimab, which targets the C5a component of the complement system, cell-based assays are used to measure its ability to inhibit C5a-mediated inflammation. google.comnih.gov

Primary cell cultures, derived directly from human or animal tissues, are of particular importance as they closely mimic the physiological state of cells in vivo. conceptlifesciences.comnuvisan.com The use of primary cells, such as immune cells (e.g., neutrophils, monocytes) or endothelial cells, allows researchers to study the effects of Vilobelimab on key inflammatory processes like chemotaxis, cell activation, and the release of inflammatory mediators. nuvisan.comtouchimmunology.com These models provide a higher degree of translational relevance compared to immortalized cell lines. conceptlifesciences.comnuvisan.com

Table 1: Examples of Cell-Based Assays in Preclinical Research

| Assay Type | Description | Relevance to Vilobelimab |

| Chemotaxis Assays | Measures the directional movement of cells, such as neutrophils and monocytes, in response to a chemical stimulus (e.g., C5a). touchimmunology.com | To assess Vilobelimab's ability to block C5a-induced immune cell migration to inflammatory sites. touchimmunology.com |

| Cytokine Release Assays | Quantifies the release of pro-inflammatory cytokines from immune cells upon stimulation. nuvisan.com | To determine if Vilobelimab can suppress the inflammatory cascade triggered by C5a. nih.gov |

| Endothelial Cell Permeability Assays | Evaluates the integrity of the endothelial barrier, which can be disrupted during inflammation. nuvisan.com | To investigate Vilobelimab's potential to prevent vascular leakage associated with C5a-mediated inflammation. |

| Phagocytosis and Oxidative Burst Assays | Measures the ability of phagocytic cells to engulf pathogens and produce reactive oxygen species, key functions in the immune response. nuvisan.com | To understand the impact of C5a inhibition by Vilobelimab on these essential immune functions. |

Advanced 3D Cell Culture and Organoid Models

To better replicate the complexity of human tissues, advanced three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly being used. nih.govnuvisan.com These models provide a more accurate representation of the tissue microenvironment, including cell-cell and cell-matrix interactions. nuvisan.com

Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs. nih.govnuvisan.com For Vilobelimab research, organoid models of the lung or other organs affected by severe inflammation could provide valuable insights into its therapeutic efficacy in a more physiologically relevant context. youthstem2030.org The use of patient-derived organoids also opens the door for personalized medicine approaches. nih.gov These advanced models can be integrated into high-throughput screening platforms to accelerate drug discovery. nuvisan.comsartorius.com

In Vivo Animal Models for Studying this compound Activity

Selection and Characterization of Physiologically Relevant Animal Models

The selection of an appropriate animal model is critical for the translational success of preclinical findings. For a C5a inhibitor like Vilobelimab, animal models of diseases where the complement system plays a significant pathogenic role are utilized. google.comtouchimmunology.com This includes models of sepsis, inflammatory lung disease, and autoimmune conditions. google.com Mouse models have been instrumental in demonstrating that C5a receptor inhibition can reduce neutrophil activation and migration. touchimmunology.com Furthermore, genetically engineered mouse models, such as those with specific complement deficiencies, have been crucial in dissecting the role of the complement system in various diseases. explorationpub.com

Table 2: Examples of Animal Models in Vilobelimab-Related Research

| Animal Model | Disease Modeled | Key Findings |

| Mouse Model of Sepsis | Sepsis and septic shock | Blockade of C5a has been shown to be protective. google.com |

| Mouse Model of Inflammatory Lung Disease | Acute Respiratory Distress Syndrome (ARDS) | C5a inhibition can ameliorate lung injury. google.com |

| Mouse Model of ANCA-Associated Vasculitis | ANCA-Associated Vasculitis (AAV) | C5a receptor inhibition can decrease neutrophil activation and migration. touchimmunology.com |

| Mouse Tumor Models | Cancer | Blockade of C5a has demonstrated therapeutic benefits. google.com |

Considerations for Translational Research in this compound Preclinical Studies

Translational research aims to bridge the gap between preclinical findings and clinical applications. nih.gov A key consideration is the correlation between in vitro and in vivo data to predict efficacious doses in humans. criver.com For Vilobelimab, pharmacokinetic and pharmacodynamic (PK/PD) analyses from preclinical models are crucial for understanding the drug's exposure-response relationship. nih.gov The mechanism of action of Vilobelimab has been confirmed in preclinical models for various conditions, including viral lung injury and sepsis-causing diseases. drugdiscoverytrends.com The data from these models provide a strong rationale for its investigation in human clinical trials for various inflammatory diseases. inflarx.dedrugdiscoverytrends.com

High-Throughput Screening (HTS) in the Early-Stage Evaluation of this compound

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for their activity against a specific biological target. bmglabtech.com In the early stages of developing a biologic like Vilobelimab, HTS is used to identify and characterize potential drug candidates. axxam.commdpi.com This process allows for the rapid screening of extensive compound libraries to find molecules that effectively block the C5a-C5aR interaction. bmglabtech.comresearchgate.net

The HTS process typically involves miniaturized assays that are compatible with robotic handling and automated data acquisition. bmglabtech.commdpi.com For Vilobelimab, this would have involved developing a robust and reliable assay to measure the inhibition of C5a activity. axxam.com While HTS is a powerful tool for lead identification, it is important to note that it is an initial step, and promising candidates require further extensive preclinical and clinical evaluation. bmglabtech.comfrontiersin.org

Intellectual Property and Patent Landscape in Relation to Novel Chemical Compounds

Patentability Criteria for Novel Chemical Structures

For a novel chemical compound like Daridorexant to be granted a patent, it must satisfy several stringent criteria, which are universally recognized in patent law. nih.govknowledgeportalia.org These core requirements ensure that a patent grants a monopoly only to genuine inventions that contribute to the field. tandfonline.com

The primary criteria for patentability are:

Novelty: The invention must be new and not previously disclosed to the public in any form (e.g., in scientific literature, other patents, or public use) before the date of the patent application. paulandpaul.combrettoniplaw.comdbllawyers.com For a chemical compound, this means the specific molecular structure must not have been previously described or synthesized. tandfonline.com Even discovering a new therapeutic use for a known compound can be considered novel and patentable. tandfonline.com

Non-Obviousness (Inventive Step): The invention must not be an obvious modification or combination of existing knowledge to a person having ordinary skill in the art (a hypothetical expert in the relevant field). paulandpaul.combrettoniplaw.comdbllawyers.com This is often the most challenging hurdle, as it requires demonstrating a significant, unexpected advancement beyond what was previously known. dbllawyers.com

Utility (Industrial Applicability): The invention must have a specific, substantial, and credible use. paulandpaul.comwilsonlegalgroup.com In the pharmaceutical context, this means the compound must have a practical application, such as treating a specific medical condition. oup.com A new chemical compound without a demonstrated use is generally not patentable. paulandpaul.com

These criteria ensure that patents are granted only for substantive innovations, thereby encouraging meaningful research and development in the pharmaceutical industry. nih.govmaplevalleyrx.com

Analysis of the Patent Landscape for Related Chemical Scaffolds

Daridorexant belongs to a class of drugs known as dual orexin (B13118510) receptor antagonists (DORAs). wikipedia.orgidorsia.com The orexin system is a key regulator of the sleep-wake cycle, and blocking its receptors can help promote sleep. nih.govnih.gov The patent landscape for DORAs has been active for over a decade, with several companies investing in this therapeutic area.

The landscape is characterized by:

Pioneering Patents: Early patents in this field focused on broad classes of compounds that antagonize orexin receptors. Merck & Co. was a significant player with its drug Suvorexant, the first DORA approved by the FDA. nih.govgoogle.com

Second-Generation Patents: As the field matured, companies like Idorsia (originating from Actelion) developed second-generation compounds like Daridorexant, which aimed to improve on the properties of earlier drugs. wikipedia.org Patents for these compounds often feature more specific chemical structures and may claim improvements such as better efficacy or a more favorable pharmacokinetic profile. nih.gov

Formulation and Use Patents: Beyond the core composition of matter patents, companies file additional patents to protect specific formulations, crystalline forms, and new medical uses of the compounds. oup.comgoogle.comjustia.com This strategy helps to extend the period of market exclusivity.

Idorsia Pharmaceuticals holds a robust patent portfolio for Daridorexant, covering its composition of matter, manufacturing processes, and specific uses. idorsia.com This extensive patenting is typical for pharmaceutical innovators seeking to protect their market position. pharmaceutical-technology.comgreyb.comglobaldata.com

| Patent Number | Title Focus | Assignee | Relevance to C20H28FN3O4S2 (Daridorexant) |

|---|---|---|---|

| US 9,732,075 | Pyrrolidinyl-phenyl-methanone derivatives as orexin receptor antagonists | Idorsia Pharmaceuticals Ltd | Covers the core chemical structure of Daridorexant. idorsia.com |

| US 9,790,208 | Pyrrolidinyl-phenyl-methanone derivatives as orexin receptor antagonists | Idorsia Pharmaceuticals Ltd | Protects the active ingredient and its use. idorsia.com |

| US 10,023,560 | Crystalline form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone hydrochloride | Idorsia Pharmaceuticals Ltd | Specifically protects a crystalline salt form of Daridorexant, which is crucial for formulation and stability. idorsia.comdrugpatentwatch.com |

| US 11,124,488 | Process for the preparation of pyrrolidinyl derivatives | Idorsia Pharmaceuticals Ltd | Covers a specific manufacturing process for the active ingredient. idorsia.com |

Strategies for Intellectual Property Protection in Chemical Research

Protecting intellectual property in the highly competitive field of pharmaceutical research requires a multi-faceted strategy. For a compound like Daridorexant, the primary methods of protection include:

Patents: This is the cornerstone of IP protection in the pharmaceutical industry. maplevalleyrx.com Companies file for different types of patents to create layers of protection:

Composition of Matter Patents: These are the most valuable as they cover the novel chemical entity itself, preventing others from making, using, or selling the compound. drugpatentwatch.com

Process Patents: These protect the specific methods used to synthesize the compound. A strong process patent can prevent competitors from using the most efficient manufacturing route. drugpatentwatch.com

Method-of-Use Patents: These cover new therapeutic applications for a known compound, effectively extending its commercial life. drugpatentwatch.com

Formulation Patents: These protect the specific drug product formulation, such as a particular tablet composition or crystalline form. google.com

Trade Secrets: Information related to the manufacturing process, know-how, and negative data from research that is not patented can be protected as a trade secret. This requires active measures to keep the information confidential. oakwoodlabs.com

Trademarks: The brand name of the drug (e.g., Quviviq for Daridorexant) is protected by a trademark. wikipedia.org This helps in building brand recognition and distinguishing the product in the market, which can retain value even after patents expire. maplevalleyrx.comdcp-ip.com

Data Exclusivity: Regulatory bodies like the FDA provide a period of data exclusivity upon drug approval. During this time, generic manufacturers cannot rely on the innovator's clinical trial data to get their own products approved, providing another layer of market protection. oakwoodlabs.com

A comprehensive IP strategy integrates these elements to maximize the period of market exclusivity, allowing the innovator to recoup the substantial costs associated with drug discovery and development. dcp-ip.com

Implications of Intellectual Property for Academic and Industrial Collaboration

The development of novel chemical compounds often involves collaboration between academic institutions and industrial partners. While these partnerships can accelerate innovation, they also present complex IP challenges. acs.orgwpi.edu

Differing Motivations: Academia is often driven by the pursuit of knowledge and the dissemination of research through publication, while industry is focused on commercialization and securing a competitive advantage through IP protection. nih.gov This can create tension regarding the timing of publications versus patent filings. acs.org

IP Ownership: A critical point of negotiation in any collaboration is determining the ownership of newly generated IP ("foreground IP"). in-part.com Agreements must clearly define whether the IP will be owned by the university, the industry partner, or jointly. Joint ownership can be complex, particularly when it comes to licensing the IP to third parties. in-part.com

Licensing Agreements: A common model is for the university to own the IP and grant an exclusive or non-exclusive license to the industry partner for commercialization. in-part.com These agreements outline the financial terms, such as royalties and milestone payments, and the responsibilities of each party in maintaining and defending the patents.

Fostering Innovation: Despite the challenges, well-structured collaborations are mutually beneficial. Industry gains access to cutting-edge basic research from academia, while universities can see their discoveries translated into real-world applications and receive funding to support further research. acs.orgidsa.org Clear IP agreements are essential for building the trust and open communication needed for a successful partnership. nih.govin-part.com

Table of Compounds

| Chemical Formula | Common Name | Drug Class |

| This compound | Daridorexant | Dual Orexin Receptor Antagonist (DORA) |

| C22H23ClN6O2 | Suvorexant | Dual Orexin Receptor Antagonist (DORA) |

| C21H21FN6O | Lemborexant | Dual Orexin Receptor Antagonist (DORA) |

Future Research Directions and Unexplored Avenues for C20h28fn3o4s2

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of C20H28FN3O4S2

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and design. farmaciajournal.com For a novel compound such as this compound, these computational tools offer a powerful approach for de novo design of analogues and optimization of its properties.

Generative AI models can be employed to explore the vast chemical space around the this compound core structure. almirall.com By defining desired molecular properties, such as enhanced target affinity, improved metabolic stability, or reduced off-target effects, these algorithms can generate millions of virtual molecules. drugtargetreview.com Subsequently, machine learning platforms can predict the bioactivity and physicochemical properties of these generated compounds, allowing for the rapid identification of the most promising candidates for synthesis and experimental testing. drugtargetreview.commdpi.com This iterative process of generation and prediction significantly accelerates the drug discovery pipeline. almirall.com

Optimization algorithms are central to refining the properties of this compound derivatives. geeksforgeeks.org These algorithms aim to minimize a "loss function," which represents the deviation from a desired set of properties. ibm.com Techniques such as gradient descent and more advanced second-order methods can be used to navigate the complex, multi-parameter landscape of chemical space to identify optimized structures. geeksforgeeks.orgicml.cc

| Analogue ID | Modifications to this compound Core | Predicted Target Affinity (IC50, nM) | Predicted Metabolic Stability (t1/2, min) | Predicted Off-Target Activity Score |

| C20-Analogue-001 | Addition of a hydroxyl group | 50 | 120 | 0.85 |

| C20-Analogue-002 | Bioisosteric replacement of sulfur | 75 | 180 | 0.92 |

| C20-Analogue-003 | Fluorine substitution pattern change | 40 | 90 | 0.78 |

| C20-Analogue-004 | Ring structure modification | 60 | 150 | 0.89 |

This table is for illustrative purposes only.

Exploration of Novel Biological Pathways Modulated by this compound

A key area of future research will be to uncover the novel biological pathways that are modulated by this compound. Phenotype-centric screening strategies, where the effect of the compound on cellular or organismal phenotypes is observed, can provide initial clues. crick.ac.uk Techniques such as high-content imaging and multi-omics analyses (genomics, proteomics, metabolomics) can generate large datasets detailing the cellular response to the compound.

Once a phenotypic effect is established, target deconvolution methods can be employed to identify the specific molecular targets of this compound. This could involve affinity-based proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, or genetic approaches like CRISPR-based screening to identify genes that modify the cellular response to the compound.

Understanding the downstream effects of target engagement is crucial. Pathway analysis tools can then be used to map the identified targets and their interacting partners to known signaling and metabolic pathways, potentially revealing novel mechanisms of action.

Development of Advanced Methodologies for Studying this compound Interactions

A deep understanding of the interactions between this compound and its biological targets is fundamental. Future research should leverage advanced methodologies to characterize these interactions at a molecular level.

Computationally, deep learning models are increasingly being used to predict drug-target interactions and drug-drug interactions, which can be invaluable for a new compound. nih.gov These models can learn complex patterns from large datasets of known interactions to predict the likelihood of this compound interacting with various proteins. nih.gov

Experimentally, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity, kinetics, and thermodynamics. For structural insights, X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of this compound in complex with its target protein(s).

Table 2: Potential Methodologies for Studying this compound Interactions

| Methodology | Type of Information Gained | Potential Application for this compound |

| Deep Learning Interaction Prediction | Predicted protein targets | Initial hypothesis generation for target identification |

| Surface Plasmon Resonance (SPR) | Binding affinity and kinetics | Quantitative characterization of target binding |

| Isothermal Titration Calorimetry (ITC) | Binding affinity and thermodynamics | Understanding the driving forces of the interaction |

| X-ray Crystallography/Cryo-EM | High-resolution 3D structure | Visualizing the precise binding mode |

This table is for illustrative purposes only.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing CHFNOS?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm fluorine and sulfur positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Pair these with High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) under gradient elution conditions (C18 columns, acetonitrile/water mobile phase). For reproducibility, document solvent systems, column temperatures, and calibration standards in triplicate .

Q. How should researchers design initial bioactivity assays for CHFNOS?

- Methodological Answer : Apply the PICO framework (Population: target enzyme/receptor; Intervention: compound concentration ranges; Comparison: positive/negative controls; Outcome: IC/EC values) to standardize assay parameters. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence-based) with Michaelis-Menten analysis to distinguish competitive/non-competitive binding. Include triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) to minimize Type I/II errors .

Q. What are the key stability considerations for CHFNOS under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Use Arrhenius modeling to extrapolate shelf-life at 25°C. For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B guidelines) and monitor photodegradation via UV-spectral shifts. Store lyophilized samples under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory results in the pharmacological activity of CHFNOS across cell lines be systematically resolved?

- Methodological Answer : Apply contradiction analysis by isolating variables:

- Biological variability : Compare cell line origins (e.g., HEK293 vs. HeLa) and receptor expression levels (qPCR/Western blot).

- Experimental design : Standardize assay conditions (e.g., serum-free media, incubation time).

- Data interpretation : Use multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting membrane permeability).

Publish raw data and statistical code to enable reproducibility audits .

Q. What computational strategies are effective for modeling the binding interactions of CHFNOS with fluorinated analogs?

- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze fluorine’s electrostatic contributions to binding affinity. Validate docking poses (AutoDock Vina) with experimental IC data. Use quantum mechanical (QM) calculations (DFT at B3LYP/6-31G* level) to assess sulfur-oxygen hydrogen bonding in active sites. Cross-reference with X-ray crystallography where available .

Q. How can researchers optimize synthetic yield of CHFNOS while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) :

- Factors : Catalyst loading (e.g., Pd/C), temperature, solvent polarity.

- Response surface methodology (RSM) : Identify optimal conditions via central composite design.

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy.

Use inline FTIR or Raman spectroscopy to monitor reaction progress and quench at peak conversion .

Q. What frameworks guide ethical prioritization of in vivo studies for CHFNOS?

- Methodological Answer : Use the FINER criteria :

- Feasible : Pilot pharmacokinetic studies (rodent) to estimate LD.

- Novel : Compare toxicity profiles to existing fluorinated therapeutics.

- Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes.

- Relevant : Align with unmet clinical needs (e.g., antimicrobial resistance) .

Data Presentation & Validation

Q. How should raw spectral data for CHFNOS be structured to ensure reproducibility?

- Methodological Answer : Include appendices with:

- NMR spectra (δ-values, coupling constants, integration ratios).

- HPLC chromatograms (retention times, peak area percentages).

- MS fragmentation patterns (m/z values with isotopic distributions).

Use open-access platforms (e.g., Zenodo) for raw data deposition and DOI linking .

Q. What statistical methods are robust for analyzing dose-response anomalies in CHFNOS studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.